N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide

Fragment-Based Drug Discovery Thiamine Pyrophosphate Riboswitch Structure-Based Design

Fragment-based screening requires precisely defined meta-substituted thiadiazole building blocks. Generic sourcing risks acquiring the wrong regioisomer with divergent target selectivity. • Meets Rule-of-3 criteria (MW 219.27, clogP 2.24, TPSA 53.82 Ų) for FBDD library inclusion • Pre-validated against Akt kinase (IC₅₀ ~177 nM for close analogs) and Cdc25B/PTP1B phosphatases • Meta-acetamide geometry provides a distinct pharmacophoric vector vs. para-substituted fragments Supplied with full analytical characterization (NMR, HPLC, MS) for immediate SAR expansion.

Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
Cat. No. B12184924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide
Molecular FormulaC10H9N3OS
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=CSN=N2
InChIInChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-3-8(5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14)
InChIKeyDYNZDIHBYIHONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide – Fragment Screening & Dual Phosphatase Scaffold


N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide (CAS 1448030-13-4, C₁₀H₉N₃OS, MW 219.27) is a small-molecule 1,2,3-thiadiazole acetamide distinguished by a meta-oriented phenyl bridge connecting the acetamide to the heterocycle . The 1,2,3-thiadiazole nucleus is a recognized privileged scaffold in medicinal chemistry, with a mesoionic character that facilitates cellular membrane penetration and strong interactions with biological targets, including protein tyrosine phosphatases, kinases, and viral enzymes [1]. This compound belongs to a class that has yielded marketed agrochemicals (thidiazuron, BTH) and clinical anti-infectives (cefuzonam), establishing industrial precedent for the heterocyclic core [2].

N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide – Positional Isomerism & Regiochemistry


In the thiadiazole-acetamide chemical space, minor structural alterations yield profound differences in bioactivity, selectivity, and physicochemical properties. The 1,2,3-thiadiazole isomer exhibits distinct electronic distribution and metabolic stability compared to the 1,3,4-thiadiazole scaffold, altering target engagement profiles [1]. Positional substitution on the phenyl ring (meta vs. para) further modulates molecular geometry, hydrogen-bonding networks, and off-rate kinetics at biological targets [2]. Fragment-based drug discovery programs utilizing 1,2,3-thiadiazole-phenyl derivatives have demonstrated that the para-aminomethyl variant engages the E. coli thiM riboswitch with defined binding poses, whereas the meta-acetamide congener presents a different pharmacophoric vector that is not interchangeable for this target [3]. Procurement of a generic 'thiadiazole acetamide' without precise structural specification risks selecting a compound with divergent solubility, metabolic liability, or target selectivity profiles.

N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide – Differentiation Evidence


Meta vs. Para Pharmacophoric Geometry & Target Engagement

The meta-substitution pattern of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide positions the acetamide functionality at a 120° angle relative to the thiadiazole ring, in contrast to the linear 180° projection of the para-substituted analog N-[4-(1,2,3-thiadiazol-4-yl)phenyl]acetamide. Crystallographic data from the closely related para-aminomethyl derivative in complex with the E. coli thiM TPP riboswitch (PDB 4NYB) demonstrates that the para vector engages a specific adenine-subsite pocket; the meta isomer would project the hydrogen-bonding donor/acceptor into a sterically distinct region of the binding site, altering target engagement [1]. For fragment-based screening libraries, this geometric differentiation determines whether a hit is identified against any given target.

Fragment-Based Drug Discovery Thiamine Pyrophosphate Riboswitch Structure-Based Design

1,2,3- vs. 1,3,4-Thiadiazole: Kinase vs. Phosphatase Selectivity

Compounds bearing the 1,2,3-thiadiazol-4-yl substituent have demonstrated inhibitory activity against multiple Akt kinase isoforms (Akt1, Akt2, Akt3) with an IC₅₀ of 177 nM in recombinant kinase assays, as recorded in BindingDB for a structurally related phenyl-thiadiazole derivative [1]. In contrast, 1,3,4-thiadiazole amide derivatives preferentially target the dual-specificity phosphatase Cdc25B and protein tyrosine phosphatase PTP1B, with reported IC₅₀ ranges of 1.18–8.01 μg/mL and 0.85–8.75 μg/mL, respectively, indicating a distinct target class preference driven by heterocycle regiochemistry [2]. This regioisomer-dependent selectivity profile means that a 1,2,3-thiadiazole acetamide cannot be substituted with a 1,3,4-thiadiazole analog in phosphatase-targeted programs without complete loss of kinase activity and vice versa.

Kinase Inhibition Phosphatase Inhibition Regioisomeric Selectivity

Lead-Like Physicochemical Profile vs. Larger Congeners

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide exhibits a computed partition coefficient (clogP) of 2.24 and a topological polar surface area (TPSA) of 53.82 Ų, with a molecular weight of 219.27 Da, fulfilling all Lipinski Rule-of-Five criteria (HBA: 4; HBD: 1; rotatable bonds: 2) [1]. By comparison, the larger thiadiazole-acetamide derivatives evaluated in the Cdc25B/PTP1B series span molecular weights of approximately 300–450 Da, placing them in drug-like rather than lead-like space. The target compound's low molecular weight and moderate lipophilicity render it suitable as a fragment hit (MW < 300 Da, clogP < 3) per the Astex Rule-of-Three guidelines, enabling efficient fragment-to-lead optimization with room for molecular growth while maintaining favorable ADME properties.

Drug-Likeness Fragment-Based Drug Design Physicochemical Properties

1,2,3-Thiadiazole Anticancer Cytotoxicity vs. Standard Agents

The 1,2,3-thiadiazole scaffold has been validated in multiple cancer cell line models, with 4,5-disubstituted derivatives exhibiting potent cytotoxicity. Combretastatin A-4 mimetics incorporating the 1,2,3-thiadiazole core achieved IC₅₀ values ranging from 13.4 to 86.6 nM against HL-60 (leukemia), HCT-116 (colon adenocarcinoma), and HMEC-1 (endothelial) cell lines, with some compounds matching or exceeding the potency of the natural product CA-4 [1]. Selectivity indices exceeding 200-fold (tumor vs. normal fibroblasts) have been reported for D-ring fused 1,2,3-thiadiazole DHEA derivatives, surpassing the selectivity of adriamycin (SI = 1.7) by more than two orders of magnitude [2]. While N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide itself has not been directly assayed in these systems, the scaffold from which it derives demonstrates nanomolar potency against clinically relevant tumor lines, establishing a performance ceiling that simpler 1,3,4-thiadiazole or oxadiazole bioisosteres have not consistently achieved.

Anticancer Activity Cytotoxicity Combretastatin Analogs

Dual Cdc25B/PTP1B Inhibition vs. Reference Inhibitors

Thiadiazole amide derivatives have demonstrated dual inhibitory activity against the cell cycle regulator Cdc25B (IC₅₀ = 1.18–8.01 μg/mL) and the metabolic phosphatase PTP1B (IC₅₀ = 0.85–8.75 μg/mL), with the most potent compounds (5b and 4l) achieving activities comparable to the reference inhibitors Na₃VO₄ (IC₅₀ = 0.93 μg/mL, Cdc25B) and oleanolic acid (IC₅₀ = 0.85 μg/mL, PTP1B) [1]. Selectivity profiling confirmed that these thiadiazole amides are selective for PTP1B and Cdc25B over other phosphatases. Enzyme kinetic analysis of compound 5k revealed a mixed-type inhibition mechanism, suggesting binding to both the free enzyme and enzyme-substrate complex, a feature that contributes to sustained target engagement [1]. N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide, as a 1,2,3-thiadiazole amide, shares the core pharmacophore required for this dual phosphatase inhibitory activity, positioning it as a candidate for programs targeting oncology, metabolic disease, or both simultaneously.

Cdc25B Inhibition PTP1B Inhibition Dual Phosphatase Inhibitors

N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide – Application Scenarios


Fragment Library Design for Kinase & Phosphatase

With a molecular weight of 219.27 Da, clogP of 2.24, and TPSA of 53.82 Ų, N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide fully satisfies the Astex Rule-of-Three criteria for fragment selection [1]. Its 1,2,3-thiadiazole core is pre-validated against Akt kinase (IC₅₀ = 177 nM for a closely related phenyl derivative) and the Cdc25B/PTP1B phosphatase family (IC₅₀ = 1.18–8.01 μg/mL and 0.85–8.75 μg/mL, respectively), providing dual target-class precedent within a single fragment-sized molecule [REFS-2, REFS-3]. The meta-acetamide geometry offers a distinct pharmacophoric vector compared to para-substituted fragments, expanding the three-dimensional diversity of the screening collection. For high-throughput fragment screens, this compound should be plated at typical fragment concentrations (0.5–1 mM) in biochemical or biophysical assays (SPR, DSF, or ligand-observed NMR) against kinase and phosphatase targets.

Dual Cdc25B/PTP1B Inhibition in Oncology

The thiadiazole amide scaffold has demonstrated equipotent dual inhibition of Cdc25B and PTP1B, with lead compounds achieving IC₅₀ values comparable to reference inhibitors Na₃VO₄ (Cdc25B, IC₅₀ = 0.93 μg/mL) and oleanolic acid (PTP1B, IC₅₀ = 0.85 μg/mL) [1]. N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide serves as a synthetic entry point for structure-activity relationship expansion around the phenyl-acetamide vector. Chemistry teams can elaborate the acetamide group or substitute the phenyl ring to optimize potency and selectivity, guided by the mixed-type inhibition kinetics observed for the thiadiazole amide class, which enable target engagement at both the free enzyme and enzyme-substrate complex. This application is particularly relevant for cancer indications where Cdc25B overexpression drives uncontrolled proliferation and PTP1B modulation affects metabolic reprogramming.

Anticancer Lead Generation with 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole scaffold has produced Combretastatin A-4 mimetics with IC₅₀ values of 13.4–86.6 nM across leukemia, colon cancer, and endothelial cell lines [1]. Selectivity indices exceeding 200-fold for tumor cells over normal fibroblasts have been achieved with D-ring fused 1,2,3-thiadiazole derivatives, a 214-fold improvement over adriamycin (SI = 1.7) [2]. N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide provides a minimally elaborated starting point for medicinal chemistry optimization toward this potency ceiling. The meta-phenyl-acetamide substitution pattern offers a vector for introducing substituents that can enhance tubulin binding (for CA-4 mimetic programs) or redirect activity toward kinase targets, depending on the project objective.

Structure-Guided Optimization with Thiadiazole-Phenyl Crystal Structures

Crystal structures of 1,2,3-thiadiazole-phenyl derivatives in complex with the E. coli thiM TPP riboswitch (PDB 4NYB, 1.95 Å resolution) provide high-resolution binding mode information for the thiadiazole-phenyl fragment class [1]. This structural data enables rational, structure-based design of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide analogs. Molecular docking studies using the PDB 4NYB template can guide the introduction of substituents that exploit specific hydrogen-bonding and hydrophobic interactions within target binding pockets. For industrial medicinal chemistry teams, this crystallographic precedent reduces the synthetic burden of de novo fragment elaboration by providing a validated starting geometry.

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